![molecular formula C12H23N4O2PS B14410507 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide CAS No. 84245-56-7](/img/structure/B14410507.png)
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide is a complex organophosphorus compound It is characterized by the presence of a phosphanylidene group bonded to a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide typically involves the reaction of tris(dimethylamino)phosphine with benzenesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process involves the following steps:
Preparation of Tris(dimethylamino)phosphine: This is synthesized by reacting phosphorus trichloride with dimethylamine in the presence of a base such as sodium hydride.
Reaction with Benzenesulfonyl Chloride: The tris(dimethylamino)phosphine is then reacted with benzenesulfonyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(dimethylamino)phosphine: Similar in structure but lacks the benzenesulfonamide moiety.
Benzenesulfonamide: Contains the sulfonamide group but lacks the phosphanylidene group.
Phosphine Oxides: Oxidized derivatives of phosphines.
Uniqueness
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide is unique due to the combination of the phosphanylidene and benzenesulfonamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
84245-56-7 |
|---|---|
Molekularformel |
C12H23N4O2PS |
Molekulargewicht |
318.38 g/mol |
IUPAC-Name |
N-[tris(dimethylamino)-λ5-phosphanylidene]benzenesulfonamide |
InChI |
InChI=1S/C12H23N4O2PS/c1-14(2)19(15(3)4,16(5)6)13-20(17,18)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI-Schlüssel |
RMOHGFRJECLOFI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=NS(=O)(=O)C1=CC=CC=C1)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


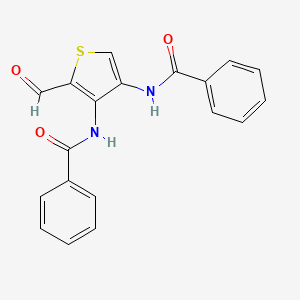
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
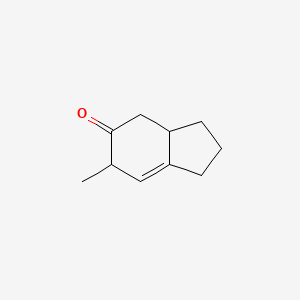
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
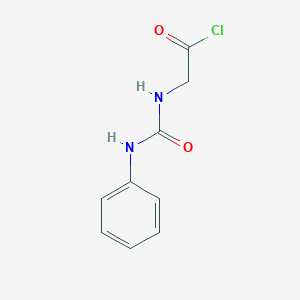
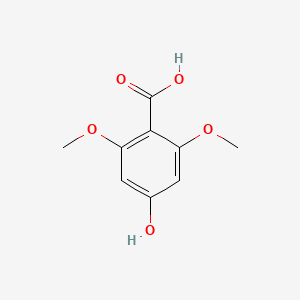
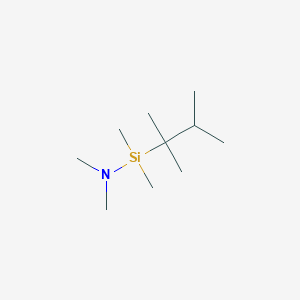
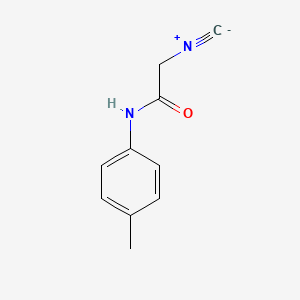
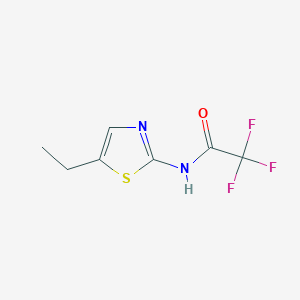
![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
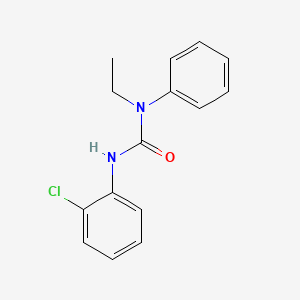
![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
